Angiotensin II, sar(1)-val(5)-ile(8)-

Description

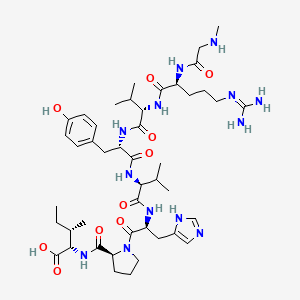

Angiotensin II, Sar(1)-Val(5)-Ile(8)- is a synthetic analog of endogenous angiotensin II (Ang II), a key peptide in the renin-angiotensin system (RAS) regulating blood pressure and fluid balance. The compound features three critical substitutions:

- Sar(1): Sarcosine (N-methyl glycine) replaces aspartic acid at position 1, enhancing resistance to aminopeptidase degradation .

- Val(5): Valine substitutes isoleucine at position 5, altering hydrophobic interactions with the angiotensin II type 1 (AT1) receptor.

This analog exhibits high potency as an AT1 receptor inhibitor, with an IC50 of 0.45 nM, making it a prominent tool for studying RAS signaling pathways .

Structure

2D Structure

Properties

CAS No. |

51274-63-6 |

|---|---|

Molecular Formula |

C45H71N13O10 |

Molecular Weight |

954.1 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C45H71N13O10/c1-8-26(6)37(44(67)68)57-40(63)33-12-10-18-58(33)43(66)32(20-28-21-49-23-51-28)54-42(65)36(25(4)5)56-39(62)31(19-27-13-15-29(59)16-14-27)53-41(64)35(24(2)3)55-38(61)30(52-34(60)22-48-7)11-9-17-50-45(46)47/h13-16,21,23-26,30-33,35-37,48,59H,8-12,17-20,22H2,1-7H3,(H,49,51)(H,52,60)(H,53,64)(H,54,65)(H,55,61)(H,56,62)(H,57,63)(H,67,68)(H4,46,47,50)/t26-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChI Key |

NFWQZSLSBTWRGP-URQAAJBBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Origin of Product |

United States |

Preparation Methods

General Preparation Methods

Solid-Phase Peptide Synthesis

The preferred method for synthesizing angiotensin II analogs, including Angiotensin II, sar(1)-val(5)-ile(8)-, is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble support.

Reagents and Materials

Table 1 presents the essential reagents and materials required for the solid-phase synthesis of Angiotensin II, sar(1)-val(5)-ile(8)-.

| Component | Specification | Purpose |

|---|---|---|

| Resin | 2-Chlorotrityl chloride resin | Solid support for peptide synthesis |

| Protected amino acids | Fmoc-Ile-OH | C-terminal amino acid |

| Fmoc-Pro-OH | Position 7 amino acid | |

| Fmoc-His(Trt)-OH | Position 6 amino acid | |

| Fmoc-Val-OH | Positions 3 and 5 amino acids | |

| Fmoc-Tyr(tBu)-OH | Position 4 amino acid | |

| Fmoc-Arg(Pbf)-OH | Position 2 amino acid | |

| Fmoc-Sar-OH | Position 1 amino acid (sarcosine) | |

| Coupling reagents | HBTU or HATU | Activation of carboxyl groups |

| HOBt | Prevents racemization | |

| Base | DIPEA | Deprotonation |

| Solvents | DMF | Primary solvent |

| DCM | Secondary solvent | |

| Piperidine (20% in DMF) | Fmoc deprotection | |

| Cleavage cocktail | TFA:TIS:H₂O (95:2.5:2.5) | Final resin cleavage and deprotection |

Synthetic Protocol

The synthesis of Angiotensin II, sar(1)-val(5)-ile(8)- follows standard Fmoc chemistry protocols. Solid-phase peptide synthesis methodology has been extensively used for the preparation of angiotensin analogs, as referenced in multiple studies.

Table 2: Step-by-step synthesis protocol for Angiotensin II, sar(1)-val(5)-ile(8)-

| Step | Procedure | Conditions | Duration |

|---|---|---|---|

| 1 | Resin preparation | 2-Chlorotrityl chloride resin swelling in DCM | 30 minutes |

| 2 | Loading first amino acid | Fmoc-Ile-OH (3 eq), DIPEA (6 eq) in DCM | 2 hours |

| 3 | Capping | MeOH:DIPEA:DCM (7:1:2) | 30 minutes |

| 4 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 5 | Coupling Fmoc-Pro-OH | Fmoc-Pro-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 60 minutes |

| 6 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 7 | Coupling Fmoc-His(Trt)-OH | Fmoc-His(Trt)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 60 minutes |

| 8 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 9 | Coupling Fmoc-Val-OH | Fmoc-Val-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 60 minutes |

| 10 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 11 | Coupling Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(tBu)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 60 minutes |

| 12 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 13 | Coupling Fmoc-Val-OH | Fmoc-Val-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 60 minutes |

| 14 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 15 | Coupling Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Pbf)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 90 minutes |

| 16 | Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 17 | Coupling Fmoc-Sar-OH | Fmoc-Sar-OH (3 eq), HBTU (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 60 minutes |

| 18 | Final Fmoc deprotection | 20% piperidine in DMF | 2 × 10 minutes |

| 19 | Cleavage from resin | TFA:TIS:H₂O (95:2.5:2.5) | 3 hours |

| 20 | Peptide precipitation | Cold ether | - |

| 21 | Lyophilization | Dissolve in water/acetonitrile and freeze-dry | 24-48 hours |

Purification Procedures

Chromatographic Purification

Purification of the crude Angiotensin II, sar(1)-val(5)-ile(8)- typically involves multiple chromatographic steps to ensure high purity.

Table 3: Purification parameters for Angiotensin II, sar(1)-val(5)-ile(8)-

Analytical Verification

Following purification, the identity and purity of Angiotensin II, sar(1)-val(5)-ile(8)- must be rigorously verified using multiple analytical techniques.

Table 4: Analytical methods for characterization

| Analytical Method | Parameters | Purpose |

|---|---|---|

| Analytical HPLC | C18 column, gradient elution | Purity assessment |

| Mass Spectrometry | ESI-MS or MALDI-TOF | Molecular weight confirmation (Expected MW: 954.1 g/mol) |

| Amino Acid Analysis | Acid hydrolysis followed by analysis | Confirmation of amino acid composition |

| Thin-layer chromatography (TLC) | Cellulose plates with various solvent systems: BAW 4:1:5, BWP 65:35:35, BAWP | Homogeneity verification |

| Electrophoresis (E) | pH 2.2 and pH 8.6 | Confirmation of electrophoretic behavior |

Structure Verification and Stability

Conformational Analysis

Circular dichroism (CD) and proton Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to gather information about side-chain conformations in Angiotensin II, sar(1)-val(5)-ile(8)-, particularly regarding aromatic residues.

Table 5: NMR chemical shift data for Angiotensin II, sar(1)-val(5)-ile(8)-

| Proton | Chemical Shift Range (δ) | pH Dependence |

|---|---|---|

| C2H His6 | 7.8-8.4 | Strong |

| C4H His6 | 7.0-7.5 | Strong |

| CH m-Tyr4 | 6.8-7.2 | Moderate |

| CH o-Tyr4 | 6.6-7.0 | Moderate |

| C6H5 aromatic Ile8 | 7.2-7.6 | Weak |

Stability Considerations

The stability of Angiotensin II, sar(1)-val(5)-ile(8)- has been evaluated under various storage conditions. For optimal preservation of structural integrity, the compound should be stored as a lyophilized powder at -20°C. When in solution, stability is enhanced by inclusion of enzyme inhibitors such as o-phenanthroline, captopril, bestatin, and aprotinin to prevent degradation.

Quality Control Parameters

Quality control of the final product is essential to ensure consistency in pharmacological studies. The following criteria are typically applied:

Table 6: Quality control parameters for Angiotensin II, sar(1)-val(5)-ile(8)-

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Purity | >98% | HPLC |

| Identity | Consistent with reference standard | ESI-MS or MALDI-TOF |

| Water content | <8% | Karl Fischer titration |

| Counter-ion content | Consistent with theoretical values | Ion chromatography |

| Biological activity | Within 90-110% of reference standard | Bioassay (if applicable) |

Chemical Reactions Analysis

Types of Reactions: Angiotensin II, sar(1)-val(5)-ile(8)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, enhancing the stability of the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) are used to break disulfide bonds, which can be necessary for certain analytical procedures.

Substitution: Substitution reactions can be performed using reagents like N-methylmorpholine (NMM) to introduce specific functional groups.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and receptor binding affinity. These modifications can improve the therapeutic potential of the compound .

Scientific Research Applications

Angiotensin II, sar(1)-val(5)-ile(8)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model peptide for studying peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones .

Biology: In biological research, angiotensin II, sar(1)-val(5)-ile(8)- is used to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used to investigate the molecular mechanisms underlying hypertension and cardiovascular diseases .

Medicine: In medicine, this compound is used in the development of new therapeutic agents for treating hypertension, heart failure, and other cardiovascular conditions. It serves as a lead compound for designing more potent and selective angiotensin receptor blockers .

Industry: In the pharmaceutical industry, angiotensin II, sar(1)-val(5)-ile(8)- is used in the production of diagnostic kits and assays for measuring angiotensin levels in biological samples. It is also used in the development of new drug delivery systems .

Mechanism of Action

Angiotensin II, sar(1)-val(5)-ile(8)- exerts its effects by binding to angiotensin II receptors, specifically the AT1 and AT2 receptors. Upon binding to the AT1 receptor, it activates a G-protein-coupled signaling pathway that leads to vasoconstriction, increased aldosterone secretion, and sodium retention. These actions result in an increase in blood pressure .

The AT2 receptor, on the other hand, mediates vasodilation, anti-inflammatory effects, and tissue repair. The balance between AT1 and AT2 receptor activation determines the overall physiological response to angiotensin II .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Pharmacological Parameters of Angiotensin II Analogs

| Compound Name | IC50 (nM) | Key Structural Modifications | Receptor Specificity |

|---|---|---|---|

| Angiotensin II, Sar(1)-Val(5)-Ile(8)- | 0.45 | Sar(1), Val(5), Ile(8) | AT1 antagonist |

| 2-Butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one | 2.0 | Non-peptide tetrazol derivative | AT1 antagonist |

| [Sar1, Val5, Ala8]-Angiotensin II acetate | N/A | Sar(1), Val(5), Ala(8) | AT1 agonist |

Key Observations:

Potency : Angiotensin II, Sar(1)-Val(5)-Ile(8)- demonstrates superior inhibitory potency (IC50 = 0.45 nM) compared to the tetrazol-based compound (IC50 = 2.0 nM), suggesting enhanced receptor affinity .

Position 8 Substitution : The Ile(8) substitution in the user’s compound contrasts with the Ala(8) substitution in [Sar1, Val5, Ala8]-Angiotensin II. This difference likely alters receptor interaction dynamics, as phenylalanine in native Ang II contributes to hydrophobic binding .

Peptide vs. Non-Peptide Inhibitors: The tetrazol derivative represents a non-peptide small molecule, which may offer better oral bioavailability but lower selectivity compared to peptide-based analogs like Sar(1)-Val(5)-Ile(8)- .

Mechanistic and Therapeutic Implications

- Metabolic Stability : The Sar(1) substitution protects against enzymatic degradation, extending the compound’s half-life compared to native Ang II .

- ACE2 Interactions: Angiotensin-converting enzyme 2 (ACE2) cleaves Ang II to Ang 1-7, a counter-regulatory peptide.

- Therapeutic Potential: AT1 antagonists like Sar(1)-Val(5)-Ile(8)- are investigated for hypertension and cardiac remodeling, whereas agonists like [Sar1, Val5, Ala8]-Angiotensin II may paradoxically exacerbate vasoconstriction .

Biological Activity

Angiotensin II, specifically the variant sar(1)-val(5)-ile(8)-, is a peptide that plays a crucial role in the regulation of blood pressure and fluid balance. This compound has been extensively studied for its biological activities, particularly in the context of vascular smooth muscle contraction, receptor interactions, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 968.153 g/mol

- CAS Number : 37827-06-8

- Density : 1.4 ± 0.1 g/cm³

Biological Mechanisms

Angiotensin II, sar(1)-val(5)-ile(8)- exhibits several key biological activities:

- Vascular Smooth Muscle Contraction : This peptide induces contraction in vascular smooth muscle cells, contributing to increased blood pressure. It activates NADPH and NADH oxidases, leading to the formation of superoxide anions which further influence vascular tone and hypertrophy .

- Receptor Binding and Activation : The interaction with the angiotensin II type 1 (AT1) receptor is central to its action. Studies have shown that this variant binds effectively to the AT1 receptor, demonstrating significant agonistic activity compared to other analogs .

- Antiplasmodial Activity : Recent research indicates that modifications of Angiotensin II can yield peptides with antiplasmodial properties. Although the original Angiotensin II is known for its vasoconstrictive effects, constrained analogs have been synthesized that retain antiplasmodial activity while minimizing vasoconstriction .

Study on Pressor and Steroidogenic Actions

A comparative study involving normal human subjects demonstrated that sar(1)-angiotensin II exhibited stronger pressor and steroidogenic actions than both Ile5-ANG II and Asn1-Val5-ANG II. This suggests that sar(1)-angiotensin II has a more prolonged effect on blood pressure regulation due to tighter binding to receptors .

Receptor Interaction Studies

In vitro studies have shown that the binding affinity of sar(1)-val(5)-ile(8)- to the AT1 receptor is notably higher than that of other angiotensin analogs. For instance, a study reported a binding inhibition percentage of 26 ± 9% for this peptide in AT1-WT receptors, indicating its efficacy in receptor modulation .

Data Table: Biological Activities Comparison

| Peptide Variant | Pressor Activity | Steroidogenic Activity | Receptor Binding Affinity |

|---|---|---|---|

| Sar(1)-Val(5)-Ile(8) | Strong | High | High |

| Ile5-Angiotensin II | Moderate | Moderate | Moderate |

| Asn1-Val5-Angiotensin II | Weak | Low | Low |

Q & A

Q. Publication Standards

- Materials : Specify peptide purity (HPLC traces), mass spectrometry data (m/z), and storage conditions (lyophilized at −80°C) .

- Methods : Detail receptor transfection protocols (e.g., HEK293-AT1R) and assay buffers (pH, ion composition) .

- Data Presentation : Use Supplementary Materials for raw kinetic datasets, NMR spectra, or docking parameters to avoid redundancy in main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.